2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide
Description
2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide is a benzothiadiazine dioxide derivative featuring a fluorinated aromatic acetamide side chain.
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O3S/c22-12-5-8-19-15(9-12)21(14-3-1-2-4-16(14)24)27-28(32(19,30)31)11-20(29)26-18-7-6-13(23)10-17(18)25/h1-10H,11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYAYJBLYUGAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=C(C=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiadiazine Core: This step involves the cyclization of a suitable precursor, such as a sulfonamide, with a chlorinated aromatic compound under acidic conditions to form the benzothiadiazine ring.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorinated anilines react with the benzothiadiazine intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with an acetic acid derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens (Cl₂, Br₂) for electrophilic substitution are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations:
- Target Compound vs. Compound: The substitution of 2,4-difluorophenyl (target) vs. 2,4-dimethylphenyl () significantly alters electronic and steric profiles. Fluorine’s electronegativity may enhance binding to polar enzyme pockets, while methyl groups increase hydrophobicity .
- Benzothiadiazine vs.
- Naphthyl vs. Benzothiadiazine (): The naphthyl group in adds bulk, likely reducing solubility but enhancing aromatic interactions. The benzothiadiazine dioxide moiety in the target compound could improve metabolic stability due to its oxidized sulfur group .
Biological Activity
The compound 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide is a complex organic molecule belonging to the class of benzothiadiazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C23H19ClF2N3O3S
- Molecular Weight : 487.93 g/mol
- CAS Number : 1031555-24-4
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial properties, particularly against resistant strains of fungi and bacteria.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. For instance, it has shown effectiveness against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) for these strains ranged from 128 to 256 µg/mL, with a minimum fungicidal concentration (MFC) between 512 and 1,024 µg/mL. Notably, it inhibited biofilm formation by up to 92% and disrupted preformed biofilms by 87% .
The mechanism through which this compound exhibits its antifungal activity appears to be distinct from conventional antifungals. It does not bind to ergosterol in fungal membranes nor does it damage the fungal cell wall directly. Instead, it acts by inhibiting both planktonic cells and biofilm structures of resistant strains. Notably, antagonism was observed when combined with other antifungal agents such as amphotericin B and fluconazole, suggesting that co-administration might not be beneficial .
Structure-Activity Relationship (SAR)
The structure of this compound plays a pivotal role in its biological activity. The presence of chlorine and fluorine atoms is believed to enhance its antimicrobial properties. The benzothiadiazine core is essential for its interaction with biological targets, contributing to its efficacy against resistant pathogens .
Case Studies
Several studies have been conducted to evaluate the biological activity of benzothiadiazine derivatives:
- Antifungal Efficacy : A study demonstrated that derivatives similar to this compound effectively inhibited C. albicans and C. parapsilosis, showcasing the potential for developing new antifungal agents that can overcome resistance issues prevalent in clinical settings .
- Antibacterial Properties : Another investigation into related compounds revealed significant antibacterial activity against Escherichia coli, with MIC values indicating strong potential as an antibacterial agent .
Data Summary Table
| Biological Activity | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) | Biofilm Disruption (%) |
|---|---|---|---|---|
| Candida albicans | 128 - 256 | 512 - 1024 | Up to 92 | Up to 87 |
| Candida parapsilosis | 128 - 256 | 512 - 1024 | Up to 92 | Up to 87 |
| Escherichia coli | <5 | Not specified | Not applicable | Not applicable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
